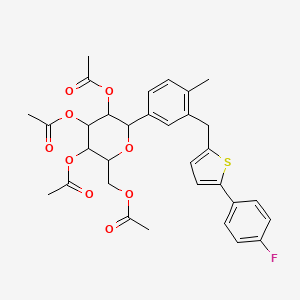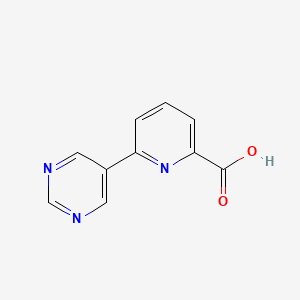
6-(Pyrimidin-5-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrimidin-5-yl)picolinic acid is an organic compound that features a pyrimidine ring attached to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-yl)picolinic acid typically involves the condensation of pyrimidine derivatives with picolinic acid under specific reaction conditions. One common method involves the use of carboxylic acid chlorides and terminal alkynes under Sonogashira conditions . Another approach includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to produce picolinic acid, which can then be further reacted to form this compound .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrimidin-5-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and picolinic acid moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Acid chlorides and alkynes under Sonogashira conditions are typical reagents.
Major Products: The major products formed from these reactions include various substituted pyrimidine and picolinic acid derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .
Scientific Research Applications
6-(Pyrimidin-5-yl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-5-yl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding, which inhibits the function of these proteins. This mechanism is particularly effective in inhibiting viral replication and packaging, making it a potent antiviral agent .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Pyrimidine Derivatives: Compounds such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.
Uniqueness: 6-(Pyrimidin-5-yl)picolinic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. Its ability to inhibit viral entry by targeting zinc finger proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H,(H,14,15) |
InChI Key |
UVGRSICWBATXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)
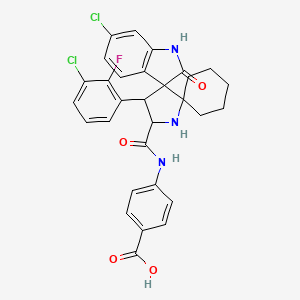
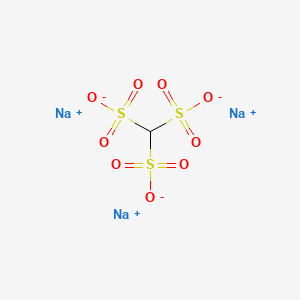
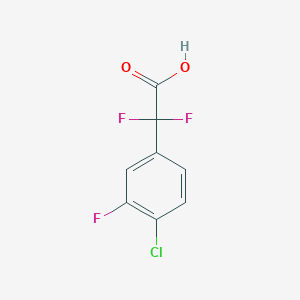
![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)
![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)

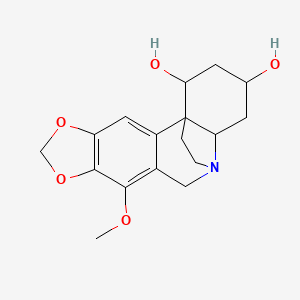
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)
